Rimegepant

Catalog No.
S002425
CAS No.
1289023-67-1
M.F
C28H28F2N6O3
M. Wt
534.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rimegepant

CAS Number

1289023-67-1

Product Name

Rimegepant

IUPAC Name

[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

Molecular Formula

C28H28F2N6O3

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)/t18-,22+,24-/m0/s1

InChI Key

KRNAOFGYEFKHPB-ANJVHQHFSA-N

SMILES

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6

solubility

Slightly soluble

Synonyms

BHV-3000; BHV 3000; BHV3000; BMS-927711; BMS 927711; BMS927711; Rimegepant

Canonical SMILES

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6

Isomeric SMILES

C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6

The exact mass of the compound Rimegepant is 534.2191 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Efficacy for Acute Migraine

  • Randomized Controlled Trials (RCTs): Multiple RCTs have investigated rimegepant's effectiveness against placebo for acute migraine. These studies consistently demonstrate that rimegepant is significantly more effective than placebo in achieving pain freedom and reducing bothersome symptoms at 2 hours post-dose [, ].
  • Comparative Studies: Some studies compare rimegepant to triptans, another class of migraine medication. Results suggest rimegepant might be less effective than triptans for some patients, but it offers an alternative for those with contraindications to triptans, such as cardiovascular disease [].

Safety and Tolerability

  • Meta-analysis of RCTs: A meta-analysis of RCTs confirms rimegepant's safety profile. It has a lower incidence of common triptan side effects like vasoconstriction (narrowing of blood vessels), making it suitable for patients with cardiovascular conditions [].
  • Long-term effects: While rimegepant appears safe for short-term use, further research is needed to determine the safety and potential long-term effects of chronic use, particularly regarding CGRP's role in other physiological processes [].

Rimegepant for Migraine Prevention

  • Preliminary Research: Initial studies explore the use of rimegepant for migraine prevention. One study suggests a potential reduction in monthly migraine days with rimegepant compared to placebo, but further investigation is necessary [].

Rimegepant is a small molecule that acts as an antagonist of the calcitonin gene-related peptide (CGRP) receptor. It is primarily used for the acute treatment of migraine attacks. The compound is chemically described as (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylate hemisulfate sesquihydrate. Its empirical formula is C28H28F2N6O3·0.5 H2SO4·1.5 H2O, with a molecular weight of 610.63 g/mol for the sulfate form and 534.56 g/mol for the free base .

Rimegepant acts by competitively binding to CGRP receptors, preventing the natural CGRP neuropeptide from activating the receptor []. This disrupts the signaling pathway that contributes to migraine pain.

Rimegepant functions by selectively binding to the CGRP receptor, inhibiting its action. This receptor is involved in vasodilation and pain signaling, particularly in the context of migraine pathophysiology. The inhibition of CGRP action reduces migraine symptoms by blocking vasodilation and associated pain pathways .

The drug is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4 and to a lesser extent CYP2C9. Approximately 77% of the administered dose is excreted unchanged, indicating minimal metabolic transformation .

Rimegepant exhibits high affinity for the CGRP receptor and has been shown to significantly reduce migraine frequency and severity in clinical trials. Its pharmacokinetics reveal an oral bioavailability of approximately 64%, with peak plasma concentrations occurring around 1.5 hours post-administration . The elimination half-life is approximately 11 hours, allowing for effective dosing regimens in acute migraine management .

The synthesis of rimegepant involves multiple steps that include the formation of its core structure through cyclization and functionalization reactions. Key steps often include:

  • Formation of the cycloheptapyridine core: This involves constructing the bicyclic structure that forms the backbone of rimegepant.
  • Functionalization: Introduction of various functional groups such as amino and carbonyl groups to enhance receptor binding.
  • Final modifications: These may include sulfation or crystallization processes to yield the final product in its sulfate form.

The detailed synthetic pathway remains proprietary but generally follows established organic synthesis techniques common in pharmaceutical chemistry .

Rimegepant is primarily indicated for the acute treatment of migraine attacks in adults. It provides a non-opioid alternative for patients seeking relief from migraine symptoms without the side effects associated with traditional analgesics or triptans . Additionally, ongoing research may explore its potential in preventive migraine therapy.

Rimegepant has been studied for potential drug-drug interactions, particularly with medications that inhibit or induce CYP3A4. Strong inhibitors of this enzyme can significantly increase rimegepant exposure, leading to recommendations against co-administration with such drugs (e.g., clarithromycin, itraconazole) due to increased risk of adverse effects . Rimegepant does not appear to have clinically significant interactions with other common medications metabolized by different pathways.

Rimegepant belongs to a class of drugs known as CGRP antagonists. Other notable compounds in this category include:

Compound NameMechanism of ActionKey Differences
UbrogepantCGRP receptor antagonistApproved for acute treatment; fewer hepatic concerns compared to earlier agents like telcagepant .
LasmiditanSelective serotonin receptor agonistDifferent mechanism; does not target CGRP directly but provides migraine relief through serotonin pathways .
ErenumabCGRP monoclonal antibodyPreventive treatment rather than acute; administered via injection .
FremanezumabCGRP monoclonal antibodySimilar to erenumab; used for prevention rather than acute treatment .

Uniqueness of Rimegepant

Rimegepant's unique profile lies in its rapid onset of action and favorable safety profile compared to earlier treatments like telcagepant, which was withdrawn due to liver toxicity concerns. Its oral administration route also distinguishes it from many monoclonal antibodies that require injections .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

534.21909510 g/mol

Monoisotopic Mass

534.21909510 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

997WVV895X

Drug Indication

Rimegepant is indicated for the acute treatment of migraine with or without aura in adults. Rimegepant is also indicated for the prevention of episodic migraine in adults.
Vydura is indicated for theAcute treatment of migraine with or without aura in adults; Preventative treatment of episodic migraine in adults who have at least 4 migraine attacks per month.
Treatment of migraine headaches
Prevention of migraine headaches

Livertox Summary

Rimegepant is a small molecule inhibitor of the calcitonin gene-related peptide (CGRP) receptor that blocks the action of CGRP, a potent vasodilator believed to play a role in migraine headaches. Rimegepant is approved for treatment of acute migraine attacks. In clinical trials, rimegepant was generally well tolerated with only rare instances of transient serum aminotransferase elevations during therapy and with no reported instances of clinically apparent liver injury.

Drug Classes

Migraine Headache Agents

Mechanism of Action

The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Rimegepant is an antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to amplify and perpetuate migraine headache pain, ultimately terminating the headache.

Absorption Distribution and Excretion

The absolute oral bioavailability of rimegepant is approximately 64%. Following oral administration of the orally disintegrating tablet, maximum plasma concentrations were achieved at 1.5 hours (Tmax). When administered with a high-fat meal, Tmax is delayed by 1 hour, Cmax is decreased by 42-53%, and AUC is decreased by 32-38%. The clinical significance of this difference in pharmacokinetics is unknown.
Following oral administration of radiolabeled rimegepant in healthy subjects, 78% of the administered radioactivity was recovered in feces and 24% in urine. Unchanged parent drug was the major component in each, comprising 42% and 51% of the recovered doses, respectively.
At steady state, the volume of distribution is approximately 120 L.

Metabolism Metabolites

Rimegepant is metabolized by CYP3A4 and, to a lesser extent, CYP2C9. Specific metabolites of rimegepant have not been characterized and no major metabolites have been detected in plasma. Approximately 77% of an administered dose is eliminated unchanged, suggesting metabolism is likely to be a minor means of drug elimination.

Wikipedia

Rimegepant
Radium_sulfate

Biological Half Life

The elimination half-life in healthy subjects is approximately 11 hours.

Use Classification

Human drugs -> Antimigraine preparations, calcitonin gene-related peptide (CGRP) antagonists -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Luo G, Chen L, Conway CM, Kostich W, Macor JE, Dubowchik GM. Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Treating Migraine. Org Lett. 2015 Dec 18;17(24):5982-5. doi: 10.1021/acs.orglett.5b02921. Epub 2015 Dec 9. PubMed PMID: 26650258.
2: Hougaard A, Tfelt-Hansen P. Review of dose-response curves for acute antimigraine drugs: triptans, 5-HT1F agonists and CGRP antagonists. Expert Opin Drug Metab Toxicol. 2015;11(9):1409-18. doi: 10.1517/17425255.2015.1055244. Epub 2015 Jun 26. PubMed PMID: 26095133.
3: Chan EJ, Gao Q, Dabros M. Understanding the structure details when drying hydrate crystals of pharmaceuticals - interpretations from diffuse scattering and inter-modulation satellites of a partially dehydrated crystal. Acta Crystallogr B Struct Sci Cryst Eng Mater. 2014 Jun;70(Pt 3):555-67. doi: 10.1107/S2052520614005125. Epub 2014 May 24. PubMed PMID: 24892602.
4: Pascual J. Efficacy of BMS-927711 and other gepants vs triptans: there seem to be other players besides CGRP. Cephalalgia. 2014 Oct;34(12):1028-9. doi: 10.1177/0333102414526052. Epub 2014 Mar 10. PubMed PMID: 24615704.
5: Zheng N, Zeng J, Ji QC, Angeles A, Buzescu A, Basdeo S, Aubry AF, Trouba K, Patrone LM, Peng Q, Arnold ME. Improved liquid-liquid extraction with inter-well volume replacement dilution workflow and its application to quantify BMS-927711 in rat dried blood spots by UHPLC-MS/MS. J Pharm Biomed Anal. 2014 Feb;89:240-50. doi: 10.1016/j.jpba.2013.11.017. Epub 2013 Nov 19. PubMed PMID: 24316424.
6: Marcus R, Goadsby PJ, Dodick D, Stock D, Manos G, Fischer TZ. BMS-927711 for the acute treatment of migraine: a double-blind, randomized, placebo controlled, dose-ranging trial. Cephalalgia. 2014 Feb;34(2):114-25. doi: 10.1177/0333102413500727. Epub 2013 Aug 21. PubMed PMID: 23965396.
7: Bigal ME. BMS-927711 for the acute treatment of migraine. Cephalalgia. 2014 Feb;34(2):90-2. doi: 10.1177/0333102413500728. Epub 2013 Aug 13. PubMed PMID: 23943638.
8: Zheng N, Zeng J, Akinsanya B, Buzescu A, Xia YQ, Ly V, Trouba K, Peng Q, Aubry AF, Arnold ME. A rapid, accurate and robust UHPLC-MS/MS method for quantitative determination of BMS-927711, a CGRP receptor antagonist, in plasma in support of non-clinical toxicokinetic studies. J Pharm Biomed Anal. 2013 Sep;83:237-48. doi: 10.1016/j.jpba.2013.05.019. Epub 2013 May 20. PubMed PMID: 23770636.
9: Luo G, Chen L, Conway CM, Denton R, Keavy D, Signor L, Kostich W, Lentz KA, Santone KS, Schartman R, Browning M, Tong G, Houston JG, Dubowchik GM, Macor JE. Discovery of (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyri din-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): an oral calcitonin gene-related peptide (CGRP) antagonist in clinical trials for treating migraine. J Med Chem. 2012 Dec 13;55(23):10644-51. doi: 10.1021/jm3013147. Epub 2012 Nov 15. PubMed PMID: 23153230.
10: Lionetto L, Negro A, Palmisani S, Gentile G, Del Fiore MR, Mercieri M, Simmaco M, Smith T, Al-Kaisy A, Arcioni R, Martelletti P. Emerging treatment for chronic migraine and refractory chronic migraine. Expert Opin Emerg Drugs. 2012 Sep;17(3):393-406. doi: 10.1517/14728214.2012.709846. Epub 2012 Aug 3. Review. PubMed PMID: 22862686.
11: Negro A, Lionetto L, Simmaco M, Martelletti P. CGRP receptor antagonists: an expanding drug class for acute migraine? Expert Opin Investig Drugs. 2012 Jun;21(6):807-18. doi: 10.1517/13543784.2012.681044. Epub 2012 Apr 19. Review. PubMed PMID: 22512641.

Explore Compound Types